molecular formula C10H14N4O B5758664 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide

Cat. No. B5758664
M. Wt: 206.24 g/mol
InChI Key: WVZIGCCJZUGKHC-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide, also known as DMPCH, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPCH belongs to the class of cyclopropane carboxylic acid hydrazides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide is not fully understood. It has been suggested that N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide may exert its therapeutic effects by inhibiting inflammatory cytokines and oxidative stress. N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Furthermore, N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO). N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has been shown to reduce the levels of glucose, triglycerides, and cholesterol in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has also been shown to have low toxicity in animal models. However, N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide. One direction is to investigate the potential use of N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the potential use of N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide in treating metabolic disorders, such as diabetes and obesity. Furthermore, future research could focus on elucidating the mechanism of action of N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide and identifying its molecular targets. Finally, future studies could investigate the potential use of N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has been synthesized using various methods, including the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropanecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropanecarboxylic acid hydrazide in the presence of a base. The yield of N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide varies depending on the method used, and purification is required to obtain a pure compound.

Scientific Research Applications

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide has been studied for its potential use in treating diabetes and obesity.

properties

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-7-9(6-12-14(7)2)5-11-13-10(15)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,15)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZIGCCJZUGKHC-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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